![molecular formula C20H18FNO2S2 B2989626 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide CAS No. 2097913-84-1](/img/structure/B2989626.png)
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a useful research compound. Its molecular formula is C20H18FNO2S2 and its molecular weight is 387.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of related compounds involve detailed chemical processes to create and analyze the molecular structure and properties. For instance, a study on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives highlighted the synthesis process, characterization through elemental analyses, IR and NMR spectroscopy, and the structural determination via single crystal X-ray diffraction. This study provides a foundation for understanding the chemical synthesis and structural analysis of complex organic compounds, potentially applicable to the compound of interest (Özer, Arslan, VanDerveer, & Külcü, 2009).
Photophysical Properties
The photophysical properties of compounds containing bithiophene units have been studied to understand their behavior in different solvents, which is crucial for applications in materials science, especially in organic electronics and photovoltaics. A study on bithiophene carboxamidine hydrochloride salt derivatives explored these properties in various solvents, revealing insights into solvent polarity effects on fluorescence emission, which could be relevant for developing optical sensors or organic light-emitting diodes (Taha, Dappour, Ismail, Kamel, & Abdel-Shafi, 2021).
Molecular Docking and Antimicrobial Evaluation
Molecular docking studies, combined with antimicrobial evaluations, offer insights into the potential biological activity of compounds. For example, thiourea derivatives have been synthesized and evaluated for their interaction with bacterial cells, demonstrating the potential of these derivatives as novel antimicrobial agents with antibiofilm properties. This approach could be applicable to the compound of interest for assessing its biological activities and potential applications in drug discovery (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
1-(4-fluorophenyl)-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FNO2S2/c21-14-5-3-13(4-6-14)20(9-10-20)19(24)22-12-15(23)16-7-8-18(26-16)17-2-1-11-25-17/h1-8,11,15,23H,9-10,12H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBDBMURPNQRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)F)C(=O)NCC(C3=CC=C(S3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
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